![molecular formula C15H13N3O4 B4842652 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide](/img/structure/B4842652.png)
2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide
Overview
Description
2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide is a chemical compound with potential applications in scientific research. It is also known by the name of JNJ-31020028 and belongs to the class of selective GluN2B antagonists. This compound has been the subject of several studies due to its potential use in various fields of research.
Mechanism of Action
The mechanism of action of 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide involves the selective inhibition of the GluN2B subunit of the NMDA receptor. This receptor plays a crucial role in synaptic plasticity and learning and memory processes. By inhibiting this receptor, the compound can modulate the activity of the central nervous system and potentially treat various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide have been studied extensively. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression. It has also been shown to reduce chronic pain in animal models. However, further research is needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide in lab experiments include its selectivity for the GluN2B subunit of the NMDA receptor, its potential use in the treatment of various neurological disorders, and its ability to improve cognitive function and memory. However, its limitations include the need for further research to determine its safety and efficacy in humans and the potential for side effects.
Future Directions
There are several future directions for the study of 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide. These include further research into its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It could also be studied for its potential use in the treatment of chronic pain. Additionally, research could be conducted to determine its safety and efficacy in humans. Finally, further studies could be conducted to determine the optimal dosage and administration of the compound.
In conclusion, 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide is a chemical compound with potential applications in scientific research. Its selective inhibition of the GluN2B subunit of the NMDA receptor makes it a promising candidate for the treatment of various neurological disorders. However, further research is needed to determine its safety and efficacy in humans.
Scientific Research Applications
2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its potential use as a treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has also been studied for its potential use in the treatment of chronic pain.
properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy]-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-15(17-11-3-1-5-16-8-11)10-20-9-12-7-14(22-18-12)13-4-2-6-21-13/h1-8H,9-10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBBUUAMXCNRAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COCC2=NOC(=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(Furan-2-YL)-1,2-oxazol-3-YL]methoxy}-N-(pyridin-3-YL)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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